molecular formula C5H8F2O3 B1454169 2,2-Difluoro-3-hydroxypentanoic acid CAS No. 1233233-76-5

2,2-Difluoro-3-hydroxypentanoic acid

Cat. No. B1454169
M. Wt: 154.11 g/mol
InChI Key: RLFXUHFTSMNNLS-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-hydroxypentanoic acid is a synthetic organic compound with the molecular formula C5H8F2O3 and a molecular weight of 154.11 . It is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for 2,2-Difluoro-3-hydroxypentanoic acid is 1S/C5H8F2O3/c1-2-3(8)5(6,7)4(9)10/h3,8H,2H2,1H3,(H,9,10) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

2,2-Difluoro-3-hydroxypentanoic acid has a density of 1.3±0.1 g/cm3 . Its boiling point is 263.7±40.0 °C at 760 mmHg . The flash point is 113.3±27.3 °C . The compound has a LogP value of 0.70, indicating its relative lipophilicity .

Scientific Research Applications

Analytical Chemistry in Beverage Analysis

Gracia-Moreno et al. (2015) developed a method for quantitative determination of hydroxy acids in wines and other alcoholic beverages, including 2-hydroxy-3-methylbutanoic (2OH3MB) and 3-hydroxybutanoic (3OHB) acids. This method is significant for studying the sensory effects of these compounds in beverages (Gracia-Moreno et al., 2015).

Environmental Science

A study by Niu et al. (2012) focused on the electrochemical mineralization of perfluorocarboxylic acids (PFCAs) in wastewater. This research is crucial for understanding the treatment and degradation of environmentally persistent compounds like PFCAs (Niu et al., 2012).

Synthetic Organic Chemistry

Peng Zhang and C. Wolf (2013) demonstrated the copper-catalyzed scission of pentafluorobutane-1,3-diones to create difluoroenolates. This method allows the synthesis of chiral α,α-difluoro-β-hydroxy ketones, highlighting a synthetic route to 2,2-difluoro-3-hydroxy carboxylic acid (Peng Zhang & Wolf, 2013).

Photocatalysis Research

Li et al. (2012) explored the photocatalytic decomposition of perfluorooctanoic acid using indium oxide. Their research contributes to understanding the mechanisms of decomposition of persistent organic pollutants in the environment (Li et al., 2012).

Novel Synthesis Techniques

Jiménez et al. (2005) presented a new method for synthesizing long-chain 2,2-difluoro-3-hydroxyacids. This approach offers a convenient, efficient pathway for producing these compounds, highlighting the importance of innovative synthetic strategies in organic chemistry (Jiménez et al., 2005).

Biochemical Applications

The work of Setsukinai et al. (2003) in developing novel fluorescence probes for detecting reactive oxygen species is a significant contribution to biochemical research, demonstrating the broader applications of hydroxyacids in analytical methods (Setsukinai et al., 2003).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

properties

IUPAC Name

2,2-difluoro-3-hydroxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O3/c1-2-3(8)5(6,7)4(9)10/h3,8H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFXUHFTSMNNLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C(=O)O)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40710217
Record name 2,2-Difluoro-3-hydroxypentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40710217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-3-hydroxypentanoic acid

CAS RN

1233233-76-5
Record name 2,2-Difluoro-3-hydroxypentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40710217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-difluoro-3-hydroxypentanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into a 10-L glass flask with a dropping funnel, 784 g (purity: 98%, 4.30 mol) of 2,2-difluoro-3-hydroxy-pentanoic acid ethyl ester, 300 mL of methanol and 2400 mL of water were added. The glass flask was cooled with ice water, followed by dropping 515 g (6.18 mol/1.4 eq) of 48% aqueous sodium hydroxide solution into the glass flask over 2 hours. The resulting solution was heated to room temperature and stirred for 1 hour. The completion of the reaction was confirmed by gas chromatography. The solution was washed twice with 800 mL of diisopropyl ether. The glass flask was again cooled with ice water. Then, 717 g (6.88 mmol/1.6 eq) of concentrated hydrochloric acid was dropped into the glass flask. After confirming that the pH of the solution was 1, the solution was stirred for 1 hour at room temperature. Subsequently, the solution was separated into an organic layer and an aqueous layer with the addition of 1000 mL of a mixed solution of diisopropyl ether and ethyl acetate. The aqueous layer was extracted three times with 1000 mL of a mixed solution of diisopropyl ether and ethyl acetate. The thus-obtained organic layers were combined and concentrated under a reduced pressure. With this, 683 g of 2,2-difluoro-3-hydroxy-pentanoic acid was obtained (yield: 98%, purity: 95%).
[Compound]
Name
10-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
784 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
2400 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
515 g
Type
reactant
Reaction Step Three
Quantity
717 g
Type
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RH Bradbury, JE Rivett - Journal of medicinal chemistry, 1991 - ACS Publications
Two series of l, 2, 4-triazolo [4, 3-o] pyrazine derivatives with human renin inhibitory activity have been synthesized which incorporate the transition-state mimetics (3S, 4S)-and (3fi, 4S)-…
Number of citations: 55 pubs.acs.org
S Giovani, M Penzo, S Butini, M Brindisi, S Gemma… - RSC Advances, 2015 - pubs.rsc.org
Currently available drugs to treat malaria are often ineffective due to the acquisition of drug resistance. In this context, drugs with innovative modes of action and no liability to cross-…
Number of citations: 21 pubs.rsc.org
CJ Swain, R Baker, C Kneen, J Moseley… - Journal of medicinal …, 1991 - ACS Publications
Results Synthetic Chemistry. 1-Methyl-lff-indole-3-carbox-aldehyde (8) provided the starting point for the synthesis of the 3-indol-3-yl-l, 2, 4-oxadiazoles 7. Treatment of the aldehyde 8 …
Number of citations: 236 pubs.acs.org
MA Quinones - 1986 - Doctor of Medicine, cum laude …
Number of citations: 0

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